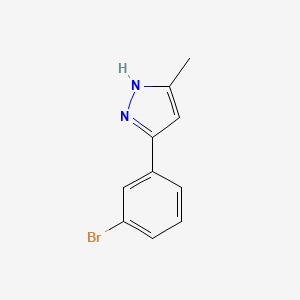

3-(3-Bromophenyl)-5-methyl-1H-pyrazole

描述

3-(3-Bromophenyl)-5-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted with a 3-bromophenyl group at position 3 and a methyl group at position 4. Its molecular formula is C₁₀H₉BrN₂, with a molecular weight of 237.1 g/mol .

Structure

3D Structure

属性

IUPAC Name |

3-(3-bromophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAINCJDFHUONJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method A: Bromination and Condensation

This method involves the bromination of 3-bromobenzaldehyde followed by a condensation reaction with 5-methyl-1H-pyrazole.

- Reagents : 3-bromobenzaldehyde, 5-methyl-1H-pyrazole, base (e.g., sodium ethoxide).

-

- Dissolve 3-bromobenzaldehyde in ethanol.

- Add sodium ethoxide and heat the mixture.

- Introduce 5-methyl-1H-pyrazole gradually.

- Stir at room temperature until completion, monitored by TLC.

Yield : Approximately 70% with purification by column chromatography.

Method B: Direct Synthesis from Hydrazone

In this method, a hydrazone intermediate is formed from the condensation of an aldehyde with hydrazine, followed by cyclization to form the pyrazole ring.

- Reagents : Aldehyde (e.g., 3-bromobenzaldehyde), phenyl hydrazine.

-

- Combine phenyl hydrazine with the aldehyde in ethanol.

- Heat under reflux for several hours.

- Cool and isolate the product through filtration.

Yield : Yields can reach up to 85% after recrystallization.

Detailed Research Findings

Research has shown that optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Table 1: Comparative Analysis of Synthesis Methods

| Method | Reagents | Yield (%) | Purification Technique |

|---|---|---|---|

| Method A | 3-bromobenzaldehyde, pyrazole | ~70 | Column chromatography |

| Method B | Aldehyde, phenyl hydrazine | ~85 | Recrystallization |

Reaction Conditions and Optimization

The following parameters are critical for optimizing the synthesis of this compound:

Temperature : Reactions are typically conducted at elevated temperatures (reflux) to facilitate the condensation process.

Solvent : Ethanol is commonly used due to its ability to dissolve both reactants effectively while providing a suitable environment for reaction.

Catalysts : The use of bases such as sodium ethoxide or potassium carbonate can enhance the reaction rate and yield.

Purification Techniques

Purification is essential to obtain high-purity products:

Column Chromatography : Often employed to separate unreacted starting materials from the desired product based on polarity differences.

Recrystallization : Useful for purifying solid products by dissolving them in a hot solvent and allowing them to crystallize upon cooling.

化学反应分析

Types of Reactions: 3-(3-Bromophenyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under suitable conditions.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea under basic conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Electrophilic Substitution: Products include various substituted phenyl derivatives.

Nucleophilic Substitution: Products include amines or thiols substituted at the bromine position.

Oxidation: Products include corresponding oxides or dehalogenated compounds.

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis:

This compound serves as an essential intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory diseases and cancer. Its structure allows it to modulate biological pathways effectively. For instance, it has been utilized in developing anti-inflammatory agents and potential anticancer drugs.

Case Study:

A study demonstrated that derivatives of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole exhibited significant inhibition of specific enzymes involved in inflammatory processes. These findings suggest that the compound could lead to new therapeutic strategies for treating chronic inflammatory conditions .

Agricultural Chemistry

Agrochemical Formulation:

this compound is employed in the formulation of agrochemicals such as herbicides and fungicides. Its effectiveness in enhancing crop protection while minimizing environmental impact makes it a valuable component in sustainable agriculture.

Data Table: Applications in Agrochemicals

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Weed Control | High efficacy against broadleaf weeds |

| Fungicides | Fungal Inhibition | Effective against common crop pathogens |

Material Science

Development of Advanced Materials:

The unique chemical properties of this compound enable its application in developing advanced materials, such as polymers and coatings. These materials benefit from improved durability and performance due to the compound's structural characteristics.

Case Study:

Research has shown that incorporating this pyrazole compound into polymer matrices enhances their thermal stability and mechanical properties, making them suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound to study enzyme inhibition and receptor binding. Its role as a biochemical probe aids in understanding metabolic processes and identifying potential therapeutic targets.

Data Table: Enzyme Inhibition Studies

Analytical Chemistry

Reference Standard:

The compound acts as a reference standard in various analytical techniques, ensuring accuracy in detecting and quantifying related compounds in complex mixtures. This application is crucial for quality control in pharmaceutical manufacturing.

作用机制

The mechanism of action of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity .

相似化合物的比较

Table 1: Structural and Physicochemical Properties of Selected Pyrazole Derivatives

Key Observations :

- Substituent Position : Shifting the bromophenyl group from position 3 to 5 (e.g., 5-(3-bromophenyl)-1-methyl-1H-pyrazole) alters electronic distribution and steric effects, impacting ligand-receptor interactions .

- Functional Groups : The presence of an amine (e.g., 3-(4-bromophenyl)-1H-pyrazol-5-amine) increases polarity and hydrogen-bonding capacity compared to methyl or trifluoromethyl groups .

- Extended Conjugation : Chalcone derivatives (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) exhibit enhanced cytotoxicity due to π-conjugation, with IC₅₀ values 10–100× lower than simple pyrazoles .

Key Insights :

- Cross-Coupling Efficiency : Copper-catalyzed Ullmann reactions (e.g., ) are reliable for introducing aryl groups but require optimization to minimize side reactions .

- Microwave-Assisted Synthesis : Chalcone derivatives are synthesized efficiently (3–8 minutes) using microwave irradiation, significantly reducing reaction times compared to conventional methods .

Key Findings :

- Chalcone Superiority : Chalcone derivatives outperform simple pyrazoles in cytotoxicity, likely due to their ability to intercalate DNA or inhibit tubulin .

- Role of Halogens : Bromine at the 3-position enhances electrophilicity, promoting interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .

生物活性

3-(3-Bromophenyl)-5-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is CHBrN, with a molecular weight of approximately 237.1 g/mol. Its unique structure, characterized by a bromophenyl group and a methyl group attached to the pyrazole ring, contributes to its distinct biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 237.1 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including multidrug-resistant organisms. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Klebsiella pneumoniae | 32 |

| Staphylococcus aureus | >256 |

The compound demonstrated synergistic effects when combined with conventional antibiotics like ampicillin and ciprofloxacin, enhancing their efficacy against resistant strains .

Anti-inflammatory and Analgesic Properties

The pyrazole nucleus is known for its anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit inflammatory pathways effectively. In experimental models, it exhibited comparable effects to standard anti-inflammatory drugs such as indomethacin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes related to inflammation and microbial resistance.

- Receptor Modulation : It can modulate receptor activity, influencing cellular responses and signaling pathways.

Study on Antibacterial Efficacy

In a recent study, derivatives of this compound were synthesized and evaluated for their antibacterial activity against multiple strains. The results indicated that certain derivatives showed enhanced activity compared to the parent compound, suggesting that structural modifications could improve efficacy .

Exploration of Anti-cancer Potential

Another investigation explored the anti-tumor properties of related pyrazole compounds. The study highlighted that these compounds could induce apoptosis in cancer cell lines through the activation of specific signaling cascades .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-Bromophenyl)-5-methyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions starting from substituted hydrazines and β-diketones. For example, PCC (Pyridinium Chlorochromate) oxidation in DMF followed by column chromatography purification is effective for analogous pyrazole derivatives . Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield . Reaction monitoring via TLC or HPLC ensures intermediate stability and completion.

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., bromophenyl vs. methyl groups) .

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretches in pyrazole rings at ~3300 cm⁻¹) .

- Single-crystal X-ray diffraction : Provides definitive bond lengths, angles, and dihedral angles (e.g., pyrazole ring planarity and bromophenyl orientation) .

Q. How can solubility and stability of this compound be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Screen solvents (DMSO, ethanol, buffers) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum chemical calculations (DFT, MP2): Model transition states and activation energies for reactions like electrophilic substitution or cross-coupling .

- Reaction path search algorithms : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error experimentation .

- Example: ICReDD’s integrated computational-experimental workflows combine reaction path predictions with high-throughput validation .

Q. How can contradictory crystallographic data from similar pyrazole derivatives be resolved?

- Methodological Answer :

- Comparative analysis : Use software (Mercury, Olex2) to overlay structures and assess deviations in bond angles/planarity (e.g., dihedral angles between pyrazole and aryl rings) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) influencing packing differences .

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm conformational flexibility .

Q. What methodologies enable the design of pyrazole-based ligands for catalytic or pharmacological applications?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify substituents (e.g., bromo vs. methoxy groups) and evaluate binding affinity via SPR or ITC .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) to prioritize lead compounds .

Q. How can heterogeneous catalysis be applied to scale up pyrazole synthesis sustainably?

- Methodological Answer :

- Catalyst screening : Test metal-organic frameworks (MOFs) or immobilized enzymes for recyclability and selectivity .

- Process simulation : Use Aspen Plus or COMSOL to model mass transfer and optimize reactor parameters (e.g., CSTR vs. packed-bed) .

- Life-cycle analysis (LCA) : Compare energy consumption and waste generation across synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。